molecular formula C24H22N2O B3367523 2-(1-Triphenylmethyl-3-pyrazolyl)ethanol CAS No. 180207-32-3

2-(1-Triphenylmethyl-3-pyrazolyl)ethanol

Cat. No. B3367523
CAS RN: 180207-32-3
M. Wt: 354.4 g/mol
InChI Key: BOURGKVXHZGSFX-UHFFFAOYSA-N
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Description

Triphenylmethanol is an organic compound with three phenyl rings and an alcohol group bound to a central tetrahedral carbon atom . Pyrazole is a class of organic compounds with a five-membered aromatic ring, two nitrogen atoms, and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “2-(1-Triphenylmethyl-3-pyrazolyl)ethanol” are not available, triphenylmethanol can be synthesized by reacting triphenylmethyl bromide with water . Pyrazoles can be synthesized through a variety of methods, including the reaction of 5-amino-pyrazoles with α, β -unsaturated compounds .


Molecular Structure Analysis

Triphenylmethanol features three phenyl rings and an alcohol group bound to a central tetrahedral carbon atom . Pyrazoles have a five-membered aromatic ring with two nitrogen atoms .


Chemical Reactions Analysis

Triphenylmethanol reacts with acetyl chloride to give triphenylmethyl chloride . Pyrazoles can react with α, β -unsaturated compounds to form various organic molecules .


Physical And Chemical Properties Analysis

Triphenylmethanol is a white crystalline solid that is insoluble in water and petroleum ether, but well soluble in ethanol, diethyl ether, and benzene . The physical and chemical properties of “this compound” would depend on the specific arrangement of the triphenylmethanol and pyrazole components.

Future Directions

The future directions of “2-(1-Triphenylmethyl-3-pyrazolyl)ethanol” would depend on its specific properties and potential applications. Pyrazoles are a class of promising functional reagents with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name

2-(1-tritylpyrazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c27-19-17-23-16-18-26(25-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-16,18,27H,17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOURGKVXHZGSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=N4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(3-pyrazolyl)ethanol and 2-(4-pyrazolyl)ethanol (2.4:1) (2.50 g) was dissolved in DMF (30 ml). To the solution were added, while stirring, triethylamine (2.26 g) and trityl chloride (6.22 g). The mixture was stirred at 25° C. for one hour, then at 40° C. for one hour. The reaction mixture was diluted with water, which was subjected to extraction with ethyl acetate. The organic layer was washed with an aqueous saline solution, which was dried over anhydrous magnesium sulfate, followed by concentration under reduced pressure. The concentrate was purified by means of a column chromatography (carrier: silica gel, 300 g, developing solvent: ethyl acetate-hexane, 1:1) to afford 2-(1-triphenylmethyl-3-pyrazolyl)ethanol (3.75 g) and 2-(1-triphenylmethyl-4-pyrazolyl)ethanol (1.42 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Quantity
6.22 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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